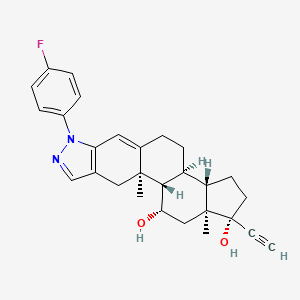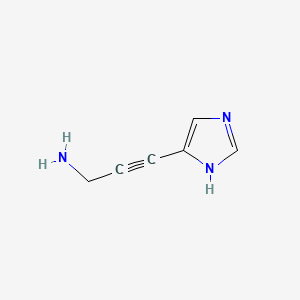
2-Hydroxyterephthalic acid
Overview
Description
2-Hydroxyterephthalic acid (2-HTA) is an organic compound that is used for a variety of applications in the scientific and research communities. It is a derivative of terephthalic acid and is used in the synthesis of polyesters, polyamides, and other polymers. It is also used in the production of pharmaceuticals, adhesives, and dyes. 2-HTA is also used in the synthesis of other compounds, such as poly(ethylene terephthalate) (PET). This compound has a variety of applications and is an important part of the scientific and research communities.
Scientific Research Applications
1. OH Radical Formation and Detection
2-Hydroxyterephthalic acid is notably used in sonochemical studies as part of the terephthalate dosimeter. This application is significant for the detection and quantification of hydroxyl radicals generated in aqueous solutions through methods like ultrasound or radiation exposure. The detection is based on the fluorescence properties of this compound, making it a valuable tool in understanding sonochemical and radiolytic processes (Fang, Mark, & Sonntag, 1996).
2. Photocatalytic Self-Cleaning Applications
This compound plays a role in evaluating the self-cleaning properties of photocatalytic surfaces. Its formation as a result of reactions between photoexcited TiO2 and terephthalic acid, combined with its highly fluorescent nature, allows for an accurate and sensitive assessment of photocatalytic activity. This application is particularly relevant in the standardization and development of self-cleaning photocatalytic materials (Černigoj, Kete, & Štangar, 2010).
3. Plasma Chemistry and Discharge Studies
In plasma chemistry, this compound is used to investigate the formation of hydroxyl radicals during plasma discharges in liquids. By acting as an OH radical trap, its formation and subsequent fluorescence provide insights into the chemical reactions occurring during plasma discharges, thus contributing to a deeper understanding of plasma-mediated chemical processes (Kanazawa et al., 2011).
4. Analyzing Hydroxyl Radical Production in Different Systems
The detection and analysis of hydroxyl radicals produced in various systems, such as in biologically relevant reactions or water sonolysis, often rely on this compound. Its specificity and sensitivity as a fluorescent marker provide a valuable means of assessing the generation and behavior of hydroxyl radicals under different conditions, thus aiding in the study of oxidative processes in environmental and biological contexts (Barreto et al., 1994).
5. Photocatalytic Environmental Applications
This compound is instrumental in the study of photocatalytic processes for environmental remediation. For instance, its role in assessing the photocatalytic reduction of pollutants like Cr(VI) under UV light illustrates its application in environmental research aimed at developing more efficient and sustainable methods for pollutant degradation (Li et al., 2021).
Safety and Hazards
Future Directions
De novo synthesis of 2-HTA has been achieved, using glucose as a raw material to generate shikimic acid, chorismic acid, and 3-HBA, and finally 2-HTA . This demonstrates the strong potential of hydroxybenzoate (de)carboxylase to produce terephthalic acid and its derivatives with CO2 fixation . It is also noted that 2-HTA can be used as a monomer for high-performance hydroxyl modified PBO fiber .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyterephthalic acid (2-HTA) is the hydroxyl radical (.OH) . Hydroxyl radicals are key players in chemistry in surface waters, clouds, and aerosols . They also contribute to inflammation underlying adverse health outcomes associated with particulate matter exposure .
Mode of Action
2-HTA acts as a sensitive probe for hydroxyl radicals, with a detection limit as low as 2 nM . It interacts with hydroxyl radicals to form a fluorescent compound . This interaction has a moderate dependence on pH and temperature .
Biochemical Pathways
The biosynthesis of 2-HTA is achieved by the innovative application of hydroxybenzoic acid (de)carboxylases to carboxylation of 3-hydroxybenzoic acid (3-HBA) at the para-position of the benzene carboxyl group, known as the enzymatic Kolbe–Schmitt reaction . This reaction is part of the de novo biosynthetic pathway of 2-HTA .
Pharmacokinetics
It is known that 2-hta is strongly fluorescent, facilitating detection limits as low as 2 nm , which may influence its bioavailability.
Result of Action
The result of the action of 2-HTA is the formation of a fluorescent compound when it interacts with hydroxyl radicals . This fluorescence allows for the detection and quantification of hydroxyl radicals .
Action Environment
The action of 2-HTA is influenced by environmental factors such as pH and temperature . For example, the formation of the fluorescent compound has a moderate dependence on these factors . Additionally, the presence of certain transition metals, such as Cu(II), could reduce apparent fluorescent compound formation .
Biochemical Analysis
Biochemical Properties
2-Hydroxyterephthalic acid plays a significant role in biochemical reactions, particularly in the enzymatic Kolbe–Schmitt reaction. This reaction involves the carboxylation of phenolic substrates to generate hydroxybenzoic acids using bicarbonate or CO2. In this context, this compound is synthesized through the carboxylation of 3-hydroxybenzoic acid at the para-position of the benzene carboxyl group. Enzymes such as 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae are involved in this process, demonstrating high activity and efficiency . The interactions between this compound and these enzymes are crucial for its biosynthesis and subsequent applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the photostability and interfacial shear strength of hydroxyl modified poly(p-phenylenebenzobisoxazole) fibers, which are used in automotive and aerospace composites, body armor, and sports goods . The presence of this compound in these fibers enhances their mechanical properties, thereby impacting cellular functions related to material strength and durability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The enzymatic Kolbe–Schmitt reaction, which involves the carboxylation of phenolic substrates, is a key mechanism through which this compound is synthesized. The interaction between this compound and enzymes such as 2,3-dihydroxybenzoic acid decarboxylase facilitates the production of hydroxybenzoic acids, which are essential for various biochemical processes . Additionally, the compound’s ability to form hydrogen bonds and interact with other biomolecules contributes to its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including pH and temperature. Studies have shown that this compound is strongly fluorescent, with detection limits as low as 2 nM . This property makes it useful for various analytical applications, but it also means that its stability must be carefully monitored to ensure accurate results. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the mechanical properties of hydroxyl modified poly(p-phenylenebenzobisoxazole) fibers, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for optimizing the use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of hydroxybenzoic acids. The enzymatic Kolbe–Schmitt reaction, which carboxylates phenolic substrates, is a key pathway through which this compound is synthesized Enzymes such as 2,3-dihydroxybenzoic acid decarboxylase play a crucial role in this process, facilitating the conversion of 3-hydroxybenzoic acid to this compound
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and interact with other biomolecules facilitates its transport and localization within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications and ensuring its efficacy.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria and endoplasmic reticulum
Properties
IUPAC Name |
2-hydroxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOWNLMZVKJRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212983 | |
| Record name | 2-Hydroxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-94-2 | |
| Record name | 2-Hydroxyterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 636-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-terephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-hydroxyterephthalic acid?
A1: The molecular formula of this compound is C8H6O5, and its molecular weight is 182.13 g/mol.
Q2: How is this compound typically characterized spectroscopically?
A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) to identify and characterize HTA. [] FTIR helps identify functional groups present in the molecule, while MS provides information about the molecule's mass and fragmentation pattern.
Q3: Does the presence of a hydroxyl group affect the properties of terephthalic acid?
A3: Yes, the introduction of a hydroxyl group to terephthalic acid significantly alters its chemical behavior and coordination properties. This modification enables the formation of diverse metal-organic frameworks (MOFs) with unique structures and properties. [, , ]
Q4: What are the main applications of this compound in materials science?
A4: HTA serves as a key building block in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with various applications, including gas storage and separation. [, , ]
Q5: How does this compound contribute to the properties of the MOFs it forms?
A5: The presence of both carboxylic acid and hydroxyl groups in HTA allows it to act as a multidentate ligand, binding to metal ions in diverse ways. This versatility leads to the formation of MOFs with unique pore sizes, shapes, and surface functionalities. [, , ]
Q6: How does the charge state of this compound influence MOF formation?
A6: Research indicates that HTA can exist in different charge states within MOF structures, leading to intriguing structural diversity. For example, in CPM-76, both -3 and -2 charged forms of HTA are observed, bridging Zn-Mg bimetallic rods in a unique interconnection mode. []
Q7: What is the significance of this compound in the context of hydroxyl radical detection?
A7: HTA is a highly fluorescent product formed by the reaction of terephthalic acid (TA) with hydroxyl radicals (•OH). [, , , , , ] This reaction forms the basis of a sensitive method to detect and quantify •OH in various systems, including advanced oxidation processes for water treatment.
Q8: Are there limitations to using this compound for quantifying hydroxyl radicals?
A8: While HTA fluorescence is widely used for •OH quantification, recent research suggests that this method may overestimate •OH concentration in the presence of atomic oxygen, as atomic oxygen can also contribute to HTA formation. [] This finding highlights the importance of considering the potential interference of other reactive species when using HTA as a probe for •OH.
Q9: Can this compound itself be decomposed by reactive species?
A9: Yes, research has demonstrated that HTA can be decomposed by •OH radicals generated by plasma treatment. [, ] This decomposition should be considered when using HTA for •OH quantification, as it can lead to an underestimation of the actual •OH concentration.
Q10: How do researchers account for the decomposition of this compound during hydroxyl radical quantification?
A10: To improve the accuracy of •OH quantification, researchers have developed kinetic models that account for the decomposition of both TA and HTA by •OH radicals. [, ] These models utilize experimental data to determine key parameters, including reaction rate constants and the amount of •OH generated, allowing for a more precise estimation of •OH concentration.
Q11: Have computational methods been employed to study this compound and its derivatives?
A11: Yes, quantum chemical calculations have been used to investigate the electronic structure and properties of HTA and its metal complexes. [] These calculations provide insights into the electronic transitions responsible for the spectroscopic properties of these compounds and their potential applications in photocatalysis.
Q12: How does the structure of this compound affect its interaction with metal ions?
A12: The relative positions of the carboxyl and hydroxyl groups in HTA influence its coordination behavior with metal ions, leading to the formation of structurally diverse metal-organic frameworks. [, ] The presence of these functional groups, their charge states, and the overall geometry of the HTA molecule contribute to the distinct properties of the resulting MOF materials.
Q13: What analytical techniques are used to quantify this compound?
A13: Fluorescence spectroscopy is the primary technique used to quantify HTA. [, , , ] The high fluorescence quantum yield of HTA makes it a sensitive probe for detecting •OH radicals. High-performance liquid chromatography (HPLC) can also be coupled with fluorescence detection for more accurate quantification, especially in complex matrices. []
Q14: Are there any alternative methods for detecting hydroxyl radicals besides using this compound?
A14: Yes, electron paramagnetic resonance (EPR) spectroscopy coupled with spin trapping is another technique used to detect and quantify •OH radicals. [] This method relies on the trapping of short-lived radicals by a spin trap molecule to form a stable radical adduct that can be detected by EPR.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
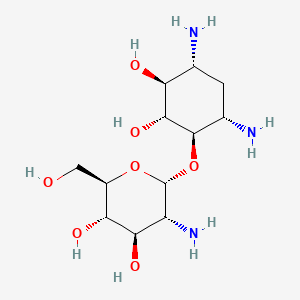
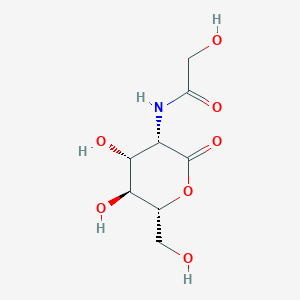


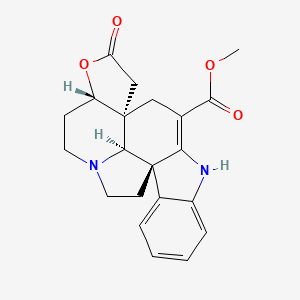

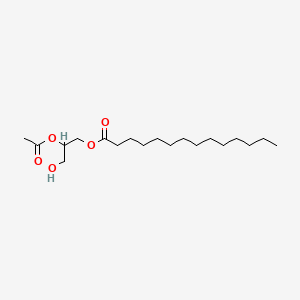
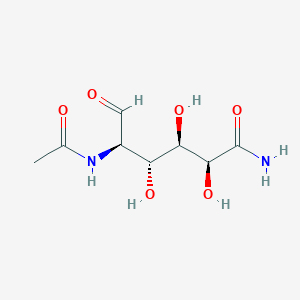

![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)
